UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine
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Description
UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(2-) is a nucleotide-sugar oxoanion arising from deprotonation of the free diphosphate OH groups of UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine; major species at pH 7.3. It is a conjugate base of an UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine.
Scientific Research Applications
Biosynthesis in Bacterial Cell Walls
UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine plays a critical role in the biosynthesis of lipid A in bacterial cell walls, particularly in Escherichia coli. It acts as a precursor in the formation of complex lipid structures essential for bacterial envelope integrity. Studies have shown that this compound is synthesized through specific enzymatic pathways involving fatty acylation of glucosamine derivatives (Anderson et al., 1988).
Importance in Antibacterial Drug Development
The role of UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine in bacterial lipid A biosynthesis makes it a target in the development of novel antibacterial drugs. Research has focused on inhibiting enzymes like LpxC, which are involved in the synthesis of this compound, to combat multidrug-resistant Gram-negative bacteria (Surivet et al., 2019).
properties
Product Name |
UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine |
---|---|
Molecular Formula |
C43H75N3O20P2-2 |
Molecular Weight |
1016 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C43H77N3O20P2/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56)/p-2/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
KOJCFMYSTWNMQW-RUAJDYCTSA-L |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
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